molecular formula C14H10N2O2S2 B4732603 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4732603
M. Wt: 302.4 g/mol
InChI Key: XEGLJGATOFUDDR-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one (ATFT) is a heterocyclic compound that has attracted significant attention in scientific research due to its diverse biological activities. This molecule is a thiazolidinone derivative that contains an aniline group and a furan ring. ATFT has been reported to exhibit antitumor, antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple pathways. Studies have shown that 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one can induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit antimicrobial activity by disrupting the cell membrane and inhibiting bacterial cell wall synthesis.
Biochemical and Physiological Effects:
3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress and inflammation. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit antitumor activity in animal models, suggesting its potential as a cancer therapeutic agent. Furthermore, 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess low toxicity and high selectivity towards cancer cells, making it a promising candidate for further drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological activities, which make it a useful tool for studying various cellular processes. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one and its potential side effects.

Future Directions

There are several future directions for research on 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one-based drugs for cancer therapy. Further studies are needed to optimize the synthesis of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one and to evaluate its efficacy and safety in animal models. Additionally, the potential use of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in combination with other anticancer agents should be explored. Another future direction is the investigation of the antimicrobial activity of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one against emerging antibiotic-resistant strains. Finally, the potential use of 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one in the treatment of inflammatory and oxidative stress-related disorders should be further explored.

Scientific Research Applications

3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, 3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

(5Z)-3-anilino-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c17-13-12(9-11-7-4-8-18-11)20-14(19)16(13)15-10-5-2-1-3-6-10/h1-9,15H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGLJGATOFUDDR-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=CO3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN2C(=O)/C(=C/C3=CC=CO3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-anilino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one

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